molecular formula C18H15NO2 B1671707 Ethyl 2-cyano-3,3-diphenylacrylate CAS No. 5232-99-5

Ethyl 2-cyano-3,3-diphenylacrylate

Cat. No. B1671707
M. Wt: 277.3 g/mol
InChI Key: IAJNXBNRYMEYAZ-UHFFFAOYSA-N
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Patent
US04373060

Procedure details

To 200 ml. of methanol:water (1:4) solution containing 55 g. (0.2 mole) of ethyl β,β-diphenyl-α-cyanoacrylate (CYASORB N-35, American Cyanamid), 18 g. of 50% NaOH (0.22 mole) is added and the soluton is stirred at about 20° C. overnight. After it is washed with ether, the aqueous solution is neutralized with dilute HCl to precipitate the product. The yield is 48 g., 97%, m.p., 207°-209° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
Quantity
0.22 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:8]([C:14]#[N:15])[C:9]([O:11]CC)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>CO.O>[C:1]1([C:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:8]([C:14]#[N:15])[C:9]([OH:11])=[O:10])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C(C(=O)OCC)C#N)C1=CC=CC=C1
Step Two
Name
Quantity
0.22 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the soluton is stirred at about 20° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After it is washed with ether
CUSTOM
Type
CUSTOM
Details
to precipitate the product
CUSTOM
Type
CUSTOM
Details
97%, m.p., 207°-209° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)C(=C(C(=O)O)C#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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